Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)

4-chloro-1-phenylbutan-1-one structure
4-chloro-1-phenylbutan-1-one structure
Product Name:4-chloro-1-phenylbutan-1-one
CAS番号:939-52-6
MF:C10H11ClO
メガワット:182.646742105484
MDL:MFCD00001005
CID:805859
PubChem ID:253533
Update Time:2025-05-20

4-chloro-1-phenylbutan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Butanone,4-chloro-1-phenyl-
    • 4-Chloro-1-oxo-1-phenylbutane
    • 4’-CHLOROBUTYROPHENONE
    • 4-chloro-1-phenylbutan-1-one
    • GAMMA-CHLOROBUTYROPHENONE
    • 1-Benzoyl-3-chloropropane
    • 3-Benzoylpropyl chloride
    • 3-Chloropropyl phenyl ketone
    • 4-Chloro-1-phenyl-1-butanone
    • NSC 76579
    • 4-Chloro-1-phenyl-1-butanone (ACI)
    • Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)
    • 4-Chlorobutyrophenone
    • γ-Chlorobutyrophenone
    • 1-phenyl-4-chloro-butan-1-one
    • 4chloro-1-phenylbutan-1-one
    • AS-57605
    • MFCD00001005
    • omega-Chlorobutyrophenone
    • 4-chlorobutyro-phenone
    • 1-phenyl-4-chlorobutan-1-one
    • AKOS000120406
    • SY274770
    • 4-chlorobutyrylbenzene
    • 1-chloro-4-phenylbutan-4-one
    • 1-Butanone, 4-chloro-1-phenyl-
    • DTXSID10917236
    • SCHEMBL318784
    • Q63393283
    • NSC-76579
    • EN300-20277
    • NSC76579
    • 4-chloro-1-phenylbutan-1one
    • Z104477558
    • 939-52-6
    • 4-Chloro-1-phenyl-1-butanone #
    • .gamma.-Chlorobutyrophenone
    • 4-Chlorobutyrophenone, technical grade
    • .omega.-Chlorobutyrophenone
    • E75834
    • Chlorpropylphenylketon
    • W-109620
    • QR9PK9JWG3
    • MDL: MFCD00001005
    • インチ: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
    • InChIKey: GHEFQKHLHFXSBR-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCl)C1C=CC=CC=1
    • BRN: 878974

計算された属性

  • せいみつぶんしりょう: 182.05000
  • どういたいしつりょう: 182.05
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.137 g/mL at 25 °C(lit.)
  • ゆうかいてん: 19-20 °C (lit.)
  • ふってん: 130-133 °C4 mm Hg
  • フラッシュポイント: 華氏度:235.4°F
    摂氏度:113°C
  • 屈折率: n20/D 1.544(lit.)
  • ようかいど: 極微溶性(0.37 g/l)(25ºC)、
  • PSA: 17.07000
  • LogP: 2.88830
  • ようかいせい: 未確定

4-chloro-1-phenylbutan-1-one セキュリティ情報

  • 危険物輸送番号:UN 2927 6.1/PG 1
  • WGKドイツ:3
  • セキュリティの説明: S23-S24/25
  • 危険物標識: Xi

4-chloro-1-phenylbutan-1-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関コード:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914700090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国関税:5.5% General tariff:30.0%

4-chloro-1-phenylbutan-1-one 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
203613-1g
4-chloro-1-oxo-1-phenylbutane
939-52-6 >95%
1g
£249.00 2022-03-01
Fluorochem
203613-2g
4-chloro-1-oxo-1-phenylbutane
939-52-6 >95%
2g
£424.00 2022-03-01
Fluorochem
203613-5g
4-chloro-1-oxo-1-phenylbutane
939-52-6 >95%
5g
£730.00 2022-03-01
Apollo Scientific
OR59430-5g
4-Chlorobutyrophenone
939-52-6 98%
5g
£22.00 2025-03-21
Apollo Scientific
OR59430-25g
4-Chlorobutyrophenone
939-52-6 98%
25g
£107.00 2025-02-20
Apollo Scientific
OR59430-100g
4-Chlorobutyrophenone
939-52-6 98%
100g
£359.00 2025-02-20
TRC
C384988-10mg
4-Chlorobutyrophenone
939-52-6
10mg
$ 50.00 2022-06-06
TRC
C384988-50mg
4-Chlorobutyrophenone
939-52-6
50mg
$ 95.00 2022-06-06
TRC
C384988-100mg
4-Chlorobutyrophenone
939-52-6
100mg
$ 135.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C838684-5g
4-Chloro-1-oxo-1-phenylbutane
939-52-6 95%
5g
252.00 2021-05-17

4-chloro-1-phenylbutan-1-one 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Magnesium chloride ,  Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ;  3 h, 25 °C; 30 min, 25 °C
リファレンス
Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals
Allen, Benjamin D. W. ; Hareram, Mishra Deepak; Seastram, Alex C.; McBride, Tom; Wirth, Thomas ; et al, Organic Letters, 2019, 21(22), 9241-9246

合成方法 2

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
リファレンス
Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques
Haag, Rainer; Sunder, Alexander; Hebel, Andre; Roller, Sebastian, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

合成方法 3

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
Synthesis of some 2-phenylpyrrole derivatives
ApSimon, John W.; Durham, David G.; Rees, Alun H., Journal of the Chemical Society, 1978, (12), 1588-94

合成方法 4

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  cooled; 1 h, 5 °C; 30 min, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
リファレンス
Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization
Husar, Branislav; Lukac, Ivan; Chmela, Stefan; Canet, Jean-Louis; Troin, Yves, Chemical Papers, 2010, 64(4), 499-503

合成方法 5

はんのうじょうけん
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline ,  Silver triflate Solvents: Acetonitrile ;  6 h, rt
リファレンス
Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols
Huang, Feng-Qing; Xie, Jian; Sun, Jian-Guo; Wang, Yue-Wei; Dong, Xin; et al, Organic Letters, 2016, 18(4), 684-687

合成方法 6

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Manganese dichloride ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Acetonitrile ;  6 h, 50 °C
リファレンス
Method for synthesis of γ-chlorobutanone derivative
, China, , ,

合成方法 7

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ;  6 h, 1 atm, 20 °C
リファレンス
Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds
Wu, Jieqing; Chen, Jiwei; Wang, Lei; Zhu, Hongjun; Liu, Rui; et al, Green Chemistry, 2023, 25(3), 940-945

合成方法 8

はんのうじょうけん
リファレンス
Ethyl mandelate as a convenient new benzoyl anion equivalent
Aitken, R. Alan; Thomas, Andrew W., Synlett, 1997, (3), 293-294

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile ,  Water ;  6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism
Moriyama, Katsuhiko; Takemura, Misato; Togo, Hideo, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

合成方法 10

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Magnesium chloride ,  Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ;  1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C
リファレンス
Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals
Allen, Benjamin D. W.; Hareram, Mishra Deepak; Seastram, Alex C.; McBride, Tom; Wirth, Thomas; et al, ChemRxiv, 2019, 1, 1-6

合成方法 11

はんのうじょうけん
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
リファレンス
Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides
Moriyama, Katsuhiko; Takemura, Misato; Togo, Hideo, Organic Letters, 2012, 14(9), 2414-2417

合成方法 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  3 h, 80 °C
リファレンス
Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysis
Rao, Maddali L. N.; Venkatesh, Varadhachari; Banerjee, Debasis, Tetrahedron, 2007, 63(52), 12917-12926

合成方法 13

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ;  4 h, 50 °C
リファレンス
Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones
Huan, Leitao; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471

合成方法 14

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  1 h, 0 °C; 1 h, 20 °C
1.2 Reagents: Water ;  cooled
リファレンス
Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones
Kritzyn, A. M.; Komissarov, V. V., Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555

合成方法 15

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C
リファレンス
Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase
Ngu, Khehyong; Weinstein, David S.; Liu, Wen; Langevine, Charles; Combs, Donald W.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145

合成方法 16

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
リファレンス
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; Kyler, Keith S.; Watt, David S., Organic Reactions (Hoboken, 1984, 31,

合成方法 17

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Benzene
リファレンス
An improved synthesis of cyclopropyl phenyl ketone and related substances
Close, W. J., Journal of the American Chemical Society, 1957, 79, 1455-8

合成方法 18

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Synthesis of some compounds derived from ω-chlorobutyrophenones
Schliemann, W.; Buege, A.; Reppel, L., Pharmazie, 1980, 35(3), 140-3

合成方法 19

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane ,  Water ;  5 h, 25 °C
リファレンス
Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols
Fan, Xuefeng; Zhao, Huijun; Yu, Jiajia; Bao, Xiaoguang; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(2), 227-232

合成方法 20

はんのうじょうけん
1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile ,  Water ;  rt → reflux; 25 min, reflux; 5 min, reflux
リファレンス
Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate
Badri, Rashid; Soleymani, Mousa, Synthetic Communications, 2003, 33(8), 1325-1332

4-chloro-1-phenylbutan-1-one Raw materials

4-chloro-1-phenylbutan-1-one Preparation Products

4-chloro-1-phenylbutan-1-one サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one
注文番号:A1207900
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Monday, 2 September 2024 15:58
価格 ($):404.0
Email:sales@amadischem.com
推奨される供給者
Amadis Chemical Company Limited
(CAS:939-52-6)4-chloro-1-phenylbutan-1-one
A1207900
清らかである:99%
はかる:100g
価格 ($):404.0
Email